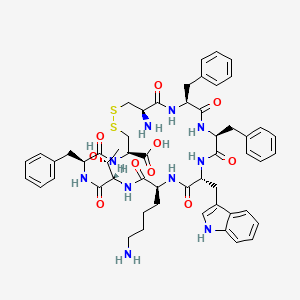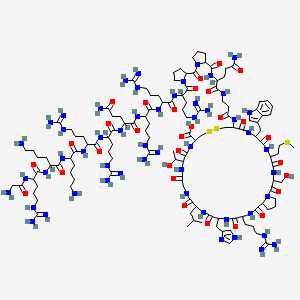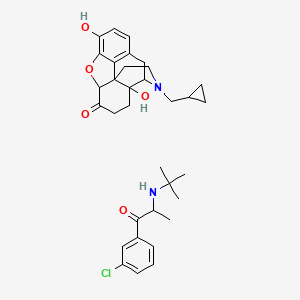![molecular formula C33H41GdN3O14P B10832425 Gadofosveset [MI] CAS No. 201688-00-8](/img/structure/B10832425.png)
Gadofosveset [MI]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadofosveset, also known by its trade names Vasovist and Ablavar, is a gadolinium-based contrast agent used in magnetic resonance angiography (MRA). It is primarily used to enhance the visibility of blood vessels during imaging procedures. Gadofosveset acts as a blood pool agent by binding to human serum albumin, which allows for high-resolution imaging of the vascular system .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gadofosveset is synthesized through a series of chemical reactions involving gadolinium and the chelating agent fosveset. The process typically involves the formation of a gadolinium complex with fosveset under controlled conditions. The reaction conditions include maintaining specific pH levels and temperatures to ensure the stability and efficacy of the final product .
Industrial Production Methods: Industrial production of gadofosveset involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to meet regulatory standards. The final product is formulated as a trisodium salt monohydrate, which is then packaged for intravenous administration .
Chemical Reactions Analysis
Types of Reactions: Gadofosveset undergoes various chemical reactions, including complexation, oxidation, and reduction. The primary reaction involves the complexation of gadolinium with fosveset, forming a stable chelate. This complexation reaction is crucial for the compound’s function as a contrast agent .
Common Reagents and Conditions: The synthesis of gadofosveset typically involves reagents such as gadolinium chloride and fosveset. The reaction conditions include maintaining an inert atmosphere to prevent oxidation and controlling the pH to optimize the complexation process .
Major Products Formed: The major product formed from the synthesis of gadofosveset is the gadolinium-fosveset complex. This complex is highly stable and exhibits strong binding affinity to human serum albumin, which enhances its efficacy as a contrast agent .
Scientific Research Applications
Gadofosveset has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the behavior of gadolinium-based contrast agents. In biology and medicine, gadofosveset is utilized for high-resolution imaging of blood vessels, aiding in the diagnosis of vascular diseases and conditions such as aortoiliac occlusive disease .
In the medical field, gadofosveset is particularly valuable for its ability to provide detailed images of the vascular system, which is essential for diagnosing and monitoring conditions such as peripheral vascular disease and venous thromboembolism. Additionally, it has been used in research to explore the potential of gadolinium-based agents in other imaging modalities .
Mechanism of Action
Gadofosveset exerts its effects by binding reversibly to endogenous serum albumin, resulting in a longer vascular residence time compared to non-protein binding contrast agents. This binding increases the magnetic resonance relaxivity of gadofosveset, which decreases the relaxation time (T1) of water protons. As a result, there is an increase in the signal intensity (brightness) of blood during magnetic resonance imaging .
Comparison with Similar Compounds
Similar Compounds: Gadofosveset is often compared with other gadolinium-based contrast agents such as gadobenate dimeglumine, gadopentetate dimeglumine, and gadoterate meglumine. These compounds share similar properties but differ in their binding affinities, relaxivity, and pharmacokinetic profiles .
Uniqueness: What sets gadofosveset apart from other contrast agents is its strong and reversible binding to human serum albumin. This unique property allows for prolonged imaging windows and enhanced image quality, making it particularly useful for detailed vascular imaging .
Conclusion
Gadofosveset is a valuable gadolinium-based contrast agent with unique properties that make it highly effective for vascular imaging. Its ability to bind to serum albumin and its stability as a gadolinium-fosveset complex contribute to its efficacy and reliability in medical imaging applications. Despite its discontinuation in 2017, gadofosveset remains a significant compound in the field of magnetic resonance angiography.
Properties
CAS No. |
201688-00-8 |
|---|---|
Molecular Formula |
C33H41GdN3O14P |
Molecular Weight |
891.9 g/mol |
IUPAC Name |
2-[[(2R)-2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron |
InChI |
InChI=1S/C33H44N3O14P.Gd/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25;/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48);/q;+3/p-3/t26-;/m1./s1 |
InChI Key |
ZSDLYSDDELEVDD-UFTMZEDQSA-K |
Isomeric SMILES |
[H+].[H+].[H+].C1CC(CCC1OP(=O)([O-])OC[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Gd+3] |
Canonical SMILES |
[H+].[H+].[H+].C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Gd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![trisodium;2-[[(2R)-2-[bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium](/img/structure/B10832364.png)
![(4S)-5-[(2S)-1-[2-[(2S)-1-[(2S)-1-[(2S)-1-[(2S,3R)-1-[(2S)-2-[N-[(2S)-6-amino-1-[(1S,2R)-1-carboxy-2-hydroxypropyl]imino-1-hydroxyhexan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-2-hydroxyethyl]imino-5-carbamimidamido-1-hydroxypentan-2-yl]imino-4-[[2-[[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-amino-1-hydroxyethylidene)amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-1-hydroxy-3-phenylpropylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-47-[N-[(1S)-1-carboxy-3-hydroxy-3-iminopropyl]-C-hydroxycarbonimidoyl]-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosahydroxy-83-[(1R)-1-hydroxyethyl]-53-(2-hydroxy-2-iminoethyl)-62-(3-hydroxy-3-iminopropyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononaconta-7,10,13,16,19,22,25,28,31,34,37,40,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosaen-42-yl]-hydroxymethylidene]amino]-1-hydroxyethylidene]amino]-5-hydroxypentanoic acid](/img/structure/B10832370.png)
![5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-2-oxo-1H-quinolin-8-olate;(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate](/img/structure/B10832385.png)

![N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide;5-[2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B10832394.png)
![[(2R,3R,4S,5S,6R)-6-[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-3,5-disulfooxy-2-(sulfooxymethyl)-6-[(2R,3S,4R,5R,6R)-2,4,5-trisulfooxy-6-(sulfooxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl]oxy-3,4,5-trisulfooxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B10832395.png)



![N-[1-[(2R,4R,5R)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B10832432.png)
![(2S)-2-[[(1S)-4-[[(1S)-5-[bis[[1-[2-[bis(carboxymethyl)amino]-2-oxoethyl]imidazol-2-yl]methyl]amino]-1-carboxypentyl]amino]-1-carboxy-4-oxobutyl]carbamoylamino]pentanedioic acid;methanone;technetium-99(4+);chloride](/img/structure/B10832435.png)
![5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-2-oxo-1H-quinolin-8-olate;(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate](/img/structure/B10832437.png)
